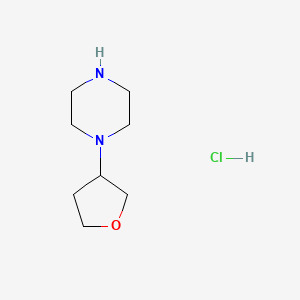

1-(Tetrahydrofuran-3-yl)piperazine

Descripción

Propiedades

IUPAC Name |

1-(oxolan-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATFCJCLWXMWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147422-71-6 | |

| Record name | 1-(oxolan-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Tetrahydrofuran-3-yl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(tetrahydrofuran-3-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document elucidates the pharmacological importance of the constituent tetrahydrofuran and piperazine moieties, details a robust and plausible synthetic pathway, and outlines a rigorous analytical workflow for the structural confirmation and purity assessment of the title compound. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of the this compound Scaffold

The confluence of a piperazine ring and a tetrahydrofuran moiety within a single molecular entity creates a pharmacophore with significant potential in drug discovery. The piperazine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to introduce a basic nitrogen center, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, antifungal, and anticancer properties.[2][3]

The tetrahydrofuran ring, a saturated five-membered cyclic ether, is also a privileged scaffold in medicinal chemistry. It can act as a bioisostere for other functionalities and its oxygen atom can serve as a hydrogen bond acceptor. The incorporation of a tetrahydrofuran moiety can influence a molecule's conformational rigidity, metabolic stability, and pharmacokinetic profile.

The combination of these two pharmacophores in this compound presents a versatile building block for the synthesis of novel therapeutic agents. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Activation of Tetrahydrofuran-3-ol

The initial step involves the activation of the hydroxyl group of tetrahydrofuran-3-ol to create a better leaving group for the subsequent nucleophilic substitution. A common and effective method for this transformation is the conversion of the alcohol to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM). This approach is analogous to the activation of (R)-tetrahydrofuran-3-ol in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine.[4]

Protocol:

-

To a stirred solution of tetrahydrofuran-3-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in DCM to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Step 2: Nucleophilic Substitution with Piperazine

The second step involves the nucleophilic attack of piperazine on the activated tetrahydrofuran-3-yl intermediate. To favor the mono-alkylation product, a large excess of piperazine can be used. Alternatively, to use a stoichiometric amount of piperazine, a suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile is employed to scavenge the generated toluenesulfonic acid.

Protocol:

-

To a solution of tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.0 eq.) in acetonitrile, add piperazine (2.0 eq.) and potassium carbonate (2.5 eq.).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

For the preparation of the hydrochloride salt, dissolve the free base in a suitable solvent such as diethyl ether or ethyl acetate and add a stoichiometric amount of ethereal HCl. The resulting precipitate can be collected by filtration and dried under vacuum.[5]

Characterization of this compound Hydrochloride

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound hydrochloride (CAS No: 1391733-05-3).[2][6] The following analytical techniques are recommended:

Caption: Analytical workflow for the characterization of this compound HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the target molecule. The expected chemical shifts and multiplicities can be predicted based on the known spectral data of similar piperazine and tetrahydrofuran derivatives.

Expected ¹H NMR Data (in D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 2H | -O-CH₂- (THF) |

| ~ 3.6 - 3.8 | m | 2H | -O-CH₂- (THF) |

| ~ 3.2 - 3.4 | m | 4H | Piperazine -CH₂- |

| ~ 2.8 - 3.0 | m | 4H | Piperazine -CH₂- |

| ~ 2.5 - 2.7 | m | 1H | -CH- (THF) |

| ~ 1.9 - 2.2 | m | 2H | -CH₂- (THF) |

Expected ¹³C NMR Data (in D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70 | -O-CH₂- (THF) |

| ~ 65 | -O-CH₂- (THF) |

| ~ 60 | -CH- (THF) |

| ~ 50 | Piperazine -CH₂- |

| ~ 45 | Piperazine -CH₂- |

| ~ 30 | -CH₂- (THF) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be employed to determine the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 171.15. The fragmentation pattern can provide further structural confirmation.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 170.23 g/mol |

| [M+H]⁺ (calculated) | 171.1335 |

| [M+H]⁺ (observed) | ~171.1 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid should be developed. The purity is determined by the peak area percentage of the main product.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which should be in close agreement with the calculated values for the hydrochloride salt (C₈H₁₇ClN₂O).

Expected Elemental Analysis Data for C₈H₁₇ClN₂O:

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 49.87 | Within ±0.4% |

| Hydrogen (H) | 8.90 | Within ±0.4% |

| Nitrogen (N) | 14.54 | Within ±0.4% |

Conclusion and Future Perspectives

This technical guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable heterocyclic building block. The inherent structural features of this scaffold, combining the advantageous properties of both piperazine and tetrahydrofuran, make it a highly attractive starting point for the development of novel drug candidates across various therapeutic areas. Future work should focus on the exploration of the chemical space around this core structure through the derivatization of the secondary amine, leading to the generation of libraries of novel compounds for biological screening.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. This compound hydrochloride,1391733-05-3-Amadis Chemical [amadischem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound hydrochloride - CAS:1391733-05-3 - Abovchem [abovchem.com]

- 6. arctomsci.com [arctomsci.com]

Physicochemical properties of 1-(Tetrahydrofuran-3-yl)piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydrofuran-3-yl)piperazine

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The "Why" Behind the "How"

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Among the most critical datasets are the fundamental physicochemical properties of a new chemical entity (NCE). These parameters—solubility, acidity (pKa), and lipophilicity (LogP)—are not mere checkboxes; they are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. They govern how a potential drug is absorbed, distributed, metabolized, and excreted (ADME).

This guide focuses on This compound , a heterocyclic scaffold of significant interest. It combines the piperazine ring, a "privileged scaffold" in medicinal chemistry known to often enhance aqueous solubility and provide key points for molecular interaction, with a polar tetrahydrofuran (THF) moiety that can influence metabolic stability and binding affinity.[1] While specific experimental data for this exact compound is not widely published, this document serves as a comprehensive technical blueprint for its characterization. We will not only outline the necessary experimental protocols but also delve into the scientific rationale behind them, empowering researchers to generate robust, reliable, and meaningful data.

Molecular Identity and Core Properties

The foundational step in any analysis is confirming the molecule's identity and basic characteristics. The compound is typically handled as its hydrochloride salt to improve stability and handling.

-

Chemical Structure:

(Self-generated image, for illustrative purposes)

-

IUPAC Name: 1-(oxolan-3-yl)piperazine

A summary of its key computed and known properties is presented below. The experimental values are designated as "To Be Determined" (TBD), with the subsequent sections of this guide providing the authoritative protocols for their measurement.

| Property | Value / Status | Significance in Drug Development |

| Molecular Formula | C₈H₁₆N₂O (Free Base) C₈H₁₇ClN₂O (HCl Salt)[2][3] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 156.23 g/mol (Free Base) 192.69 g/mol (HCl Salt)[2][3] | Crucial for all concentration-based calculations and stoichiometric analyses. |

| CAS Number | 1391733-05-3 (HCl Salt)[2][3][4] | Provides a unique identifier for unambiguous substance tracking. |

| Aqueous Solubility | TBD (Expected to be moderate to high) | Directly impacts dissolution rate and bioavailability. Poor solubility is a major hurdle in formulation. The presence of the polar piperazine and THF moieties suggests favorable solubility.[1][5] |

| pKa | TBD (Two values expected) | Governs the ionization state at different physiological pH values, which affects solubility, permeability across membranes, and target binding. Piperazine itself has two pKa values of approximately 5.35 and 9.73.[6][7] |

| LogP / LogD₇.₄ | TBD (Expected to be low) | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and overall drug-likeness. A related isomer, 1-(Tetrahydro-2-furoyl)piperazine, has a calculated XLogP3-AA of -0.5, suggesting a hydrophilic nature.[8][9] |

Part 1: Experimental Determination of Thermodynamic Aqueous Solubility

Expertise & Rationale: Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent. It is the gold standard for solubility measurement, as it reflects the most stable state and is critical for developing oral dosage forms.[10][11] The Shake-Flask method, though time-consuming, remains the most reliable technique for this determination.[10][12]

Protocol: Saturated Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of physiological relevance (e.g., pH 1.2, 4.5, and 6.8). The excess solid is critical to ensure that equilibrium is established with the undissolved solid phase.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (typically 25 °C or 37 °C). Agitate for a sufficient duration (24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements show no further increase in concentration.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles. Methods include:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a low-binding filter (e.g., PVDF) to clarify the solution.

-

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: Prepare a standard calibration curve of the compound to ensure accurate quantification. Each pH condition should be tested in triplicate to ensure reproducibility.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for thermodynamic solubility measurement.

Part 2: Experimental Determination of Acid Dissociation Constants (pKa)

Expertise & Rationale: The piperazine ring contains two basic nitrogen atoms, meaning the molecule can accept two protons. It will therefore have two distinct pKa values. These values are paramount as they dictate the charge state of the molecule at any given pH, which in turn profoundly influences solubility, membrane passage, and receptor interaction. Potentiometric titration is a highly accurate and direct method for pKa determination of ionizable compounds.[13][14]

Protocol: Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings across the titration range.[13]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[13] This minimizes changes in activity coefficients during titration. The concentration should be around 1 mM.

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This is a self-validating step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[13]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by making small, precise additions of a standardized strong acid (e.g., 0.1 M HCl), as the compound is basic.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize. Continue well past the equivalence points.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two inflection points on the curve represent the two equivalence points for the diprotic base. The data can be analyzed using derivative plots (e.g., d(pH)/dV) to precisely locate these points.

-

Trustworthiness: Perform a minimum of three independent titrations to calculate the average pKa values and standard deviation, ensuring the reliability of the results.[13]

Workflow Diagram: Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Part 3: Experimental Determination of the Partition Coefficient (LogP/LogD)

Expertise & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for predicting a drug's ability to cross biological membranes. The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. LogP is the base-10 logarithm of this ratio.[15] For an ionizable molecule like ours, we measure the distribution coefficient (D) at a specific pH, most commonly pH 7.4 to mimic physiological conditions. This is reported as LogD₇.₄.[16]

Protocol: Shake-Flask Octanol-Buffer Method

-

Solvent Preparation: Pre-saturate the n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) with each other. To do this, mix them vigorously and then allow the layers to separate completely. This step is crucial for thermodynamic consistency, ensuring that the volume of each phase does not change during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).[16]

-

Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour) to facilitate partitioning and ensure equilibrium is reached.[16]

-

Phase Separation: Centrifuge the vial at high speed to achieve a clean and complete separation of the octanol (top) and aqueous (bottom) layers.

-

Sampling & Analysis: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and the aqueous buffer samples using a suitable method like HPLC-UV or LC-MS.

-

Calculation: Calculate the LogD₇.₄ using the following formula:

-

D = [Concentration in Octanol] / [Concentration in Aqueous Buffer]

-

LogD₇.₄ = log₁₀(D)

-

-

Validation: The experiment should be run in duplicate or triplicate. The sum of the absolute amount of compound recovered from both phases should be close to 100% of the initial amount added, confirming mass balance and the integrity of the experiment.

Workflow Diagram: LogD Determination

Caption: Workflow for LogD measurement using the shake-flask method.

References

- 1. 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol|CAS 1171980-21-4 [benchchem.com]

- 2. appretech.com [appretech.com]

- 3. This compound hydrochloride - CAS:1391733-05-3 - Abovchem [abovchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. uregina.ca [uregina.ca]

- 8. 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | C9H16N2O2 | CID 7168208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. acdlabs.com [acdlabs.com]

- 16. enamine.net [enamine.net]

An In-depth Technical Guide to 1-(Tetrahydrofuran-3-yl)piperazine (CAS: 1391733-05-3)

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of innovation. 1-(Tetrahydrofuran-3-yl)piperazine emerges as a quintessential example of such a strategy, merging two moieties of profound significance in drug design: the piperazine ring and the tetrahydrofuran (THF) nucleus. The piperazine heterocycle is a "privileged scaffold," found in a vast array of FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its two nitrogen atoms provide versatile handles for synthetic modification, allowing for the precise spatial orientation of pharmacophoric groups.[3]

The tetrahydrofuran ring, a saturated five-membered cyclic ether, is another key building block in medicinal chemistry.[] It often serves as a metabolically stable, polar component that can engage in hydrogen bonding interactions with biological targets, enhancing both binding affinity and physicochemical properties.[5]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Due to the limited specific literature on this exact molecule, this document presents projected synthetic routes, characterization data, and potential applications based on established chemical principles and data from analogous structures.

Plausible Synthetic Methodologies

The synthesis of this compound can be approached through several reliable and well-documented organic transformations. The choice of methodology will often depend on the availability of starting materials, desired scale, and the need for protecting group strategies if the secondary amine of the piperazine ring is to be further functionalized.

Methodology 1: Nucleophilic Substitution

This is the most direct and classical approach for the N-alkylation of amines.[6] It involves the reaction of piperazine with a tetrahydrofuran ring activated at the 3-position with a good leaving group, such as a halide or a sulfonate ester.

Causality of Experimental Choices:

-

Piperazine vs. Mono-protected Piperazine: Using an excess of piperazine can favor the mono-substituted product by statistical probability and by making the unreacted piperazine the most abundant nucleophile. However, for more controlled synthesis and to prevent di-alkylation, using a mono-protected piperazine (e.g., N-Boc-piperazine) is the preferred industrial and laboratory standard. The Boc-group is easily removed under acidic conditions.

-

Leaving Group: A tosylate (OTs) or mesylate (OMs) is often superior to a halide (like Br or Cl) as a leaving group, leading to faster reaction times and higher yields.

-

Base and Solvent: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the acid formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the nucleophile relatively free to react.

Experimental Protocol: Nucleophilic Substitution using N-Boc-piperazine and Tetrahydrofuran-3-yl Tosylate

-

Preparation of Tetrahydrofuran-3-yl Tosylate: To a stirred solution of tetrahydrofuran-3-ol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the alcohol.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly or purified by column chromatography.

-

N-Alkylation: To a solution of N-Boc-piperazine (1.1 eq.) in acetonitrile, add tetrahydrofuran-3-yl tosylate (1.0 eq.) and potassium carbonate (2.0 eq.).

-

Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-1-(tetrahydrofuran-3-yl)piperazine.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-4 hours.

-

Concentrate the solvent under reduced pressure. If the HCl salt is desired, it can be isolated directly. For the free base, neutralize the residue with a base (e.g., aqueous NaOH) and extract with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer and concentrate to yield the final product, this compound.

Caption: Workflow for the synthesis via nucleophilic substitution.

Methodology 2: Reductive Amination

Reductive amination is another powerful C-N bond-forming reaction that is often milder and generates fewer byproducts than substitution with alkyl halides.[6] This method involves the condensation of an amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion intermediate formed in situ. Its selectivity reduces the formation of side products.

-

Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents as they are compatible with the reducing agent and effectively dissolve the reactants. Acetic acid is often added as a catalyst to promote the formation of the iminium ion.

Experimental Protocol: Reductive Amination using Piperazine and Tetrahydrofuran-3-one

-

To a stirred solution of tetrahydrofuran-3-one (1.0 eq.) and piperazine (1.2 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the enamine/iminium intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.

-

Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: Workflow for the synthesis via reductive amination.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure of this compound and known spectral data for similar compounds.[7][8][9][10]

| Technique | Expected Observations |

| ¹H NMR | Piperazine Protons: Two broad multiplets or triplets, integrating to 4H each, typically in the range of δ 2.4-3.0 ppm. The protons adjacent to the substituted nitrogen will be slightly downfield from those next to the NH. A broad singlet for the N-H proton will also be present, which is D₂O exchangeable. |

| Tetrahydrofuran Protons: A multiplet for the CH proton at the 3-position (C-N bond) around δ 2.8-3.2 ppm. A series of multiplets for the CH₂ protons of the THF ring between δ 1.8-2.2 ppm (at C4) and δ 3.5-4.0 ppm (at C2 and C5, adjacent to the oxygen). | |

| ¹³C NMR | Piperazine Carbons: Two signals for the piperazine ring carbons, typically in the range of δ 45-55 ppm. |

| Tetrahydrofuran Carbons: A signal for the CH carbon at the 3-position around δ 60-65 ppm. Signals for the CH₂ carbons at C4 (approx. δ 30-35 ppm) and C2/C5 (approx. δ 65-70 ppm). | |

| Mass Spec (ESI+) | Molecular Ion: [M+H]⁺ at m/z = 157.13. |

| Key Fragments: Characteristic fragmentation of the piperazine ring, leading to fragments such as m/z 86 (piperazine radical cation) and losses corresponding to the THF moiety.[11][12] | |

| IR Spectroscopy | N-H Stretch: A moderate, broad absorption band around 3300-3200 cm⁻¹. |

| C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).[13] | |

| C-O-C Stretch: A strong, characteristic C-O ether stretching band around 1100-1050 cm⁻¹.[9] | |

| C-N Stretch: Aliphatic C-N stretching bands in the region of 1250-1020 cm⁻¹. |

Role in Drug Design and Development

The this compound scaffold is a promising starting point for lead optimization in various therapeutic areas.[3]

-

Vector for Physicochemical Property Modulation: The THF moiety introduces polarity and a hydrogen bond acceptor, which can improve aqueous solubility and permeability, key aspects of the ADME profile.[5] Its metabolic stability is generally higher than more labile polar groups.

-

Scaffold for Library Synthesis: The secondary amine of the piperazine ring is a versatile point for diversification. It can be readily functionalized via acylation, alkylation, reductive amination, or arylation to generate large libraries of analogues for screening against various biological targets.[14]

-

CNS Applications: Piperazine derivatives are well-known to interact with central nervous system (CNS) receptors. The physicochemical properties imparted by the THF group may be tuned to achieve the desired balance of polarity and lipophilicity required for blood-brain barrier penetration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling piperazine derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 5. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydrofuran [webbook.nist.gov]

- 11. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine synthesis [organic-chemistry.org]

A Technical Guide to the Biological Activity Screening of 1-(Tetrahydrofuran-3-yl)piperazine

Preamble: The Rationale for a Systematic Screening Cascade

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents.[1] Its unique physicochemical properties—conferred by the two nitrogen atoms—often improve aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it a staple in drugs targeting the central nervous system (CNS) and other therapeutic areas.[2][3] Piperazine derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antihistaminic effects.[4][5][6]

This guide focuses on a novel entity, 1-(Tetrahydrofuran-3-yl)piperazine , a compound that merges the established piperazine core with a tetrahydrofuran moiety. This combination presents a unique three-dimensional structure and polarity profile, warranting a comprehensive and systematic investigation of its biological potential. The objective of this document is not merely to list protocols but to delineate a logical, tiered screening strategy. We will proceed from broad, high-throughput primary screens to more focused secondary and safety assays, culminating in targeted in vivo models. This cascade approach is designed to efficiently identify potential therapeutic applications while simultaneously flagging liabilities, thereby maximizing resource allocation and informing critical go/no-go decisions in the early stages of drug discovery.

A Tiered Approach to Biological Screening

A successful screening campaign must be both comprehensive and efficient. We will employ a hierarchical, three-tiered strategy. This approach allows for the rapid assessment of broad biological activity (Tier 1), followed by confirmation and initial safety profiling (Tier 2), and finally, evaluation in more complex, physiologically relevant systems (Tier 3). This funneling process ensures that only the most promising candidates, with a well-defined activity and acceptable early safety profile, advance to costly and labor-intensive in vivo studies.

Caption: A Hierarchical Three-Tiered Screening Cascade.

Tier 1: Broad-Based Primary Screening

The initial goal is to cast a wide net to detect any significant biological activity. Given the prevalence of the piperazine scaffold in oncology and CNS therapeutics, these areas are logical starting points.[2][6]

Anticancer Activity Profiling

A primary screen against a diverse panel of human cancer cell lines provides a robust initial assessment of antiproliferative or cytotoxic potential.[7] This can be efficiently conducted using colorimetric assays like the MTT or MTS assay, which measure cell viability.[8][9]

Table 1: Hypothetical Anticancer Screening Data (GI50 Values in µM)

| Cell Line | Cancer Type | This compound (GI50) | Doxorubicin (Control) (GI50) |

|---|---|---|---|

| A549 | Lung | > 50 | 0.08 |

| MCF-7 | Breast | 8.2 | 0.15 |

| PC-3 | Prostate | > 50 | 0.90 |

| HCT-116 | Colon | 6.5 | 0.11 |

| U-87 MG | Glioblastoma | 2.1 | 0.25 |

| K-562 | Leukemia | > 50 | 0.02 |

GI50: Concentration causing 50% growth inhibition.

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM). Add the compound dilutions to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Central Nervous System (CNS) Receptor Binding

Many CNS-active drugs containing the piperazine moiety act on monoamine pathways.[4] A broad receptor binding screen is an efficient method to identify potential interactions with key CNS targets like dopamine, serotonin, and adrenergic receptors.

Table 2: Hypothetical CNS Receptor Binding Profile (% Inhibition at 10 µM)

| Target Receptor | % Inhibition | Buspirone (Control) % Inhibition |

|---|---|---|

| Dopamine D2 | 12% | 8% |

| Dopamine D3 | 8% | 15% |

| Serotonin 5-HT1A | 88% | 95% |

| Serotonin 5-HT2A | 25% | 75% |

| Serotonin Transporter (SERT) | 65% | 89% (as Fluoxetine) |

| Adrenergic α1 | 5% | 3% |

From these hypothetical results, the compound shows significant interaction with the 5-HT1A receptor and the serotonin transporter, suggesting a potential antidepressant or anxiolytic profile.[4] This would trigger follow-up functional assays in Tier 2.

Tier 2: Hit Confirmation and Early Safety Profiling

If Tier 1 screening yields a "hit" (e.g., GI50 < 10 µM in a cancer cell line or >50% inhibition in a binding assay), the next stage is to confirm this activity and conduct crucial, non-negotiable safety assessments. Regulatory agencies mandate early evaluation of key toxicities like cardiotoxicity and mutagenicity.[10]

Safety Profile: Mutagenicity (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[11][12] It is a critical regulatory requirement for preclinical development.

Caption: Workflow for the Ames Test.

Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine auxotrophs (His-).[13]

-

Metabolic Activation: Prepare parallel experiments with and without a rat liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[14]

-

Exposure: In a test tube, mix 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation arm).

-

Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (His+). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double that of the vehicle control.[11][13]

Safety Profile: Cardiotoxicity (hERG Assay)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[15] Assessing hERG liability early is critical to prevent late-stage drug development failures.[10] The automated patch-clamp technique is the gold standard for this assessment.[16]

Table 3: Hypothetical hERG Inhibition Data

| Compound | IC50 (µM) | Risk Assessment |

|---|---|---|

| This compound | 28.5 | Low to Moderate Risk |

| E-4031 (Positive Control) | 0.012 | High Risk |

An IC50 > 10 µM is generally considered to indicate a lower risk, though this must be interpreted in the context of the compound's expected therapeutic concentration.[17]

Protocol: Automated Whole-Cell Patch-Clamp hERG Assay

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[16]

-

System Preparation: On the day of the experiment, prepare a cell suspension and load it into the automated patch-clamp system (e.g., QPatch).[18]

-

Data Acquisition: The system automatically establishes a whole-cell recording configuration. Record baseline hERG currents using a specific voltage protocol (e.g., holding potential of -80 mV, depolarizing step to +20 mV, followed by a repolarization step to -50 mV to measure the tail current).[15]

-

Compound Application: Sequentially apply a vehicle control followed by increasing concentrations of the test compound. Allow 3-5 minutes at each concentration to reach a steady-state block.[16]

-

Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[18]

Tier 3: In Vivo Proof-of-Concept

If a compound demonstrates confirmed in vitro activity and an acceptable early safety profile, the final step in this screening guide is to assess its efficacy in an animal model relevant to the observed activity.

CNS: Models of Depression and Anxiety

Based on the hypothetical Tier 1 hit at the 5-HT1A receptor and serotonin transporter, evaluating the compound in rodent models of depression and anxiety is a logical next step.[19]

-

Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity.[20] Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with antidepressant compounds known to decrease this time.[21]

-

Elevated Plus Maze (EPM): This model is used to assess anxiolytic activity.[22] The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the amount of time rodents spend in the open arms.[23]

Oncology: Xenograft Models

Should the compound show potent and selective anticancer activity in vitro (e.g., following secondary assays confirming apoptosis induction), its efficacy can be tested in vivo. This typically involves implanting human tumor cells into immunocompromised mice (a xenograft model).[24] The compound is then administered, and its effect on tumor growth is monitored over time compared to a vehicle-treated control group.

Data Synthesis and Path Forward

The culmination of this screening cascade is a comprehensive data package on this compound. This package would include its broad activity profile, its potency against specific targets, and its initial safety liabilities.

-

A "Go" Decision would be supported by potent and selective in vitro activity (e.g., CNS receptor affinity with an IC50 < 100 nM or anticancer GI50 < 1 µM), a clean safety profile (non-mutagenic in Ames, hERG IC50 > 30 µM), and a clear, positive effect in a relevant in vivo model.

-

A "No-Go" Decision would be triggered by a lack of significant primary activity, confirmed mutagenicity in the Ames test, potent hERG inhibition (IC50 < 1 µM), or lack of efficacy in vivo.

This systematic, evidence-based approach ensures that the development path of this compound is guided by robust scientific data, providing a solid foundation for subsequent lead optimization and preclinical development.

References

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 10. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. benchchem.com [benchchem.com]

- 17. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchportal.vub.be [researchportal.vub.be]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]

- 24. noblelifesci.com [noblelifesci.com]

An In-Depth Technical Guide to Speculating and Elucidating the Mechanism of Action for 1-(Tetrahydrofuran-3-yl)piperazine

Executive Summary

1-(Tetrahydrofuran-3-yl)piperazine is a novel chemical entity whose mechanism of action remains uncharacterized. Its structure, however, contains two key pharmacophores with well-documented roles in medicinal chemistry: the piperazine ring, a "privileged scaffold" common in centrally active agents, and a polar tetrahydrofuran (THF) moiety that can influence binding and pharmacokinetics.[1][2] This guide presents a hypothesis-driven framework for systematically elucidating the compound's pharmacological activity. We will move from broad, structure-based speculation to a phased, multi-tiered experimental cascade designed to identify primary molecular targets, characterize functional activity, and validate physiological relevance. This document provides not only the scientific rationale behind each experimental choice but also detailed, actionable protocols for researchers in the field of drug discovery.

Introduction: Structural Analysis and Precedent

The structure of this compound is a compelling starting point for mechanistic speculation. It is a synthetic compound featuring a piperazine ring N-substituted with a tetrahydrofuran-3-yl group.[3][4]

-

The Piperazine Moiety: The six-membered piperazine ring is a cornerstone of neuropharmacology.[2] Its presence in a vast number of FDA-approved drugs is a testament to its utility in engaging CNS targets.[5] Many piperazine derivatives exhibit potent activity at dopamine and serotonin receptors, forming the basis for numerous antipsychotic, antidepressant, and anxiolytic drugs.[6] For example, molecules like clozapine and vortioxetine leverage the piperazine core to interact with monoamine pathways.[6] Furthermore, the piperazine scaffold can interact with other targets, including GABA receptors, as demonstrated by its paralytic action on helminths through GABA agonism.[7][8]

-

The Tetrahydrofuran (THF) Moiety: The THF group is a polar, five-membered cyclic ether. In medicinal chemistry, such groups can enhance aqueous solubility, provide a three-dimensional structural element to improve binding affinity, and influence metabolic stability.[1] Its specific placement at the 3-position introduces a chiral center, suggesting that stereoisomers could exhibit differential pharmacology.

This combination of a proven CNS-active scaffold with a modifying polar group necessitates a systematic investigation to uncover its primary biological targets and downstream functional effects.

Core Mechanistic Hypotheses

Based on the structural analysis, we can formulate three primary, testable hypotheses for the mechanism of action of this compound.

-

Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation. The most probable mechanism involves interaction with monoaminergic GPCRs. The piperazine core strongly suggests potential activity as an agonist, antagonist, or allosteric modulator at dopamine (D₂, D₃) and/or serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors, which are frequent targets for piperazine-containing drugs.[9][10][11]

-

Hypothesis 2: Ion Channel Modulation. Direct interaction with voltage-gated or ligand-gated ion channels is another plausible mechanism. Various CNS drugs exert their effects by modulating the flow of ions (Na⁺, K⁺, Ca²⁺) across neuronal membranes, thereby altering excitability. Patch-clamp electrophysiology is the definitive method for investigating such interactions.[12][13]

-

Hypothesis 3: GABAergic System Interaction. Given the established (though primarily invertebrate) action of piperazine as a GABA receptor agonist, a potential interaction with mammalian GABAₐ or GABAₑ receptors cannot be discounted.[7][8] Such activity would suggest potential anxiolytic, sedative, or anticonvulsant properties.

A Phased Experimental Framework for MoA Elucidation

We propose a logical, three-phase experimental workflow to systematically test our hypotheses. This framework is designed to maximize information gain while efficiently allocating resources, starting broad and progressively focusing on the most promising leads.

Phase 1: Broad Target Identification via Receptor Binding Profiling

The initial step is to determine which, if any, common CNS targets the compound binds to with appreciable affinity. A broad radioligand binding assay panel is the most efficient method for this initial screen.

Causality of Experimental Choice: This approach avoids confirmation bias by simultaneously screening the compound against a wide array of potential targets (dopaminergic, serotonergic, adrenergic, GABAergic, etc.) rather than focusing prematurely on a single hypothesized target. It provides a comprehensive, unbiased map of the compound's binding landscape.

Experimental Protocol: Radioligand Displacement Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS receptors.

-

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ).

-

A specific radioligand for each receptor (e.g., [³H]Spiperone for D₂ receptors).

-

This compound test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

-

In each well of the filter plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and either vehicle (for total binding), a saturating concentration of a known competitor (for non-specific binding), or the test compound.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filter mats to dry, then add scintillation fluid to each filter circle.

-

Quantify the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation: Hypothetical Binding Affinity Data

| Target Receptor | Radioligand | Kᵢ of Test Compound (nM) |

| Dopamine D₂ | [³H]Spiperone | 15.2 |

| Dopamine D₃ | [³H]Spiperone | 8.9 |

| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | 120.5 |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 25.7 |

| GABAₐ | [³H]Muscimol | >10,000 |

| NMDA | [³H]MK-801 | >10,000 |

Table 1: Representative data from a primary binding screen. In this hypothetical outcome, the compound shows preferential affinity for D₂, D₃, and 5-HT₂ₐ receptors, prioritizing these for functional analysis.

Phase 2: Functional Characterization of Primary Targets

Once primary binding targets are identified (e.g., D₂ and 5-HT₂ₐ receptors from our hypothetical data), the next critical step is to determine the functional consequence of this binding. Is the compound an agonist that activates the receptor, or an antagonist that blocks it?

GPCRs can signal through multiple downstream pathways, primarily G-protein activation and β-arrestin recruitment.[14] Characterizing both is essential to understand the compound's complete functional profile, including any potential for biased agonism.[15]

Experimental Protocol: BRET Assay for G-Protein Activation & β-Arrestin Recruitment

Causality of Experimental Choice: Bioluminescence Resonance Energy Transfer (BRET) is a powerful live-cell technique that allows for real-time monitoring of protein-protein interactions.[16][17] It is superior to endpoint assays as it provides kinetic data and can be configured to measure both G-protein coupling and β-arrestin translocation, providing a comprehensive view of receptor activation.[18][19][20]

-

Objective: To quantify the ability of the test compound to induce or inhibit GPCR-G protein interaction and GPCR-β-arrestin interaction.

-

Materials:

-

HEK293 cells.

-

Expression plasmids:

-

Transfection reagent.

-

Coelenterazine h (luciferase substrate).

-

Plate reader capable of simultaneous dual-emission detection (e.g., 475 nm for RLuc and 535 nm for Venus).

-

-

Procedure:

-

Co-transfect HEK293 cells with the appropriate BRET sensor plasmids.

-

Plate the transfected cells in a white, 96-well microplate and incubate for 24-48 hours.

-

Wash the cells with assay buffer (e.g., HBSS).

-

Add the luciferase substrate Coelenterazine h to all wells and incubate for 5-10 minutes.

-

Take a baseline BRET reading.

-

Add the test compound (for agonist mode) or a known agonist followed by the test compound (for antagonist mode) at various concentrations.

-

Read the plate kinetically for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the emission intensity at 535 nm (acceptor) by the emission intensity at 475 nm (donor).

-

Normalize the data to the vehicle control.

-

Plot the change in BRET ratio against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Visualization: GPCR Signaling & BRET Assay Principle

Caption: GPCR signaling pathways and the BRET principle.

If the binding screen suggests interaction with ion channels, or to test Hypothesis 2, direct electrophysiological measurement is required.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality of Experimental Choice: The patch-clamp technique is the gold standard for studying ion channels, offering unparalleled resolution to measure ionic currents through the entire cell membrane in real-time.[21][22][23] This allows for the precise characterization of a compound's effect on channel activation, inactivation, and conductance.[12]

-

Objective: To determine if the test compound modulates ionic currents in excitable cells.

-

Materials:

-

Cultured neuronal cells (e.g., primary hippocampal neurons or SH-SY5Y neuroblastoma cells).[24]

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular solution (e.g., artificial cerebrospinal fluid).

-

Intracellular solution (pipette solution, e.g., K-gluconate based).

-

-

Procedure:

-

Culture neurons on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate a micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a single neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV) using the amplifier (voltage-clamp mode).

-

Apply voltage steps to elicit ionic currents (e.g., step to 0 mV to record Na⁺ and K⁺ currents) and record baseline activity.

-

Perfuse the test compound into the bath at a known concentration.

-

Repeat the voltage-step protocol and record any changes in current amplitude, kinetics, or voltage-dependence.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the recorded currents before and after compound application.

-

Construct current-voltage (I-V) relationship plots to assess changes in channel conductance and reversal potential.

-

Perform dose-response analysis if the compound shows a clear effect.

-

Visualization: Patch-Clamp Workflow

Caption: Step-by-step workflow for a whole-cell patch-clamp experiment.

Phase 3: In Vivo Pharmacological Assessment

Positive and well-characterized in vitro results must be translated to a physiological context. In vivo experiments aim to determine if the compound engages its target in a living organism to produce a measurable behavioral or physiological effect.

Causality of Experimental Choice: The choice of in vivo model is dictated entirely by the in vitro findings. For our hypothetical result of a D₂/D₃/5-HT₂ₐ antagonist, a relevant model would be one that assesses antipsychotic-like activity, such as amphetamine-induced hyperlocomotion.[25] This model is based on the dopamine hypothesis of schizophrenia and is a standard preclinical test for antipsychotic efficacy.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

-

Objective: To assess the ability of the test compound to reverse the locomotor-activating effects of a psychostimulant like amphetamine.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

-

Procedure:

-

Acclimate animals to the testing room and open-field arenas for 60 minutes.

-

Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses.

-

After a set pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg, s.c.) or saline to all animals.

-

Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled) for 90-120 minutes.

-

-

Data Analysis:

-

Quantify the total distance traveled for each animal.

-

Use a two-way ANOVA to analyze the effects of the test compound and amphetamine.

-

Compare the locomotor activity of animals treated with amphetamine + vehicle versus amphetamine + test compound. A significant reduction in locomotion by the test compound indicates potential antipsychotic-like efficacy.

-

Synthesis and Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. For this compound, a molecule with compelling structural precedents but no published pharmacology, a systematic, hypothesis-driven approach is paramount. The phased experimental framework outlined in this guide—progressing from broad binding profiling to specific functional characterization and finally to in vivo validation—provides a robust and efficient pathway to understanding its biological activity. By rigorously testing hypotheses derived from its chemical structure, researchers can effectively de-orphan this compound and determine its potential as a novel therapeutic agent for CNS disorders.

References

- 1. 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol|CAS 1171980-21-4 [benchchem.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. This compound hydrochloride - CAS:1391733-05-3 - Abovchem [abovchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch clamp - Wikipedia [en.wikipedia.org]

- 13. conductscience.com [conductscience.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]

- 16. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]

- 17. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchmgt.monash.edu [researchmgt.monash.edu]

- 19. Conformation- and activation-based BRET sensors differentially report on GPCR-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. m.youtube.com [m.youtube.com]

- 22. scientifica.uk.com [scientifica.uk.com]

- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 24. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. libd.org [libd.org]

A Spectroscopic Guide to 1-(Tetrahydrofuran-3-yl)piperazine: Structure Elucidation for Drug Discovery Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(Tetrahydrofuran-3-yl)piperazine, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document focuses on a predictive approach grounded in the fundamental principles of NMR, IR, and Mass Spectrometry. By dissecting the constituent moieties—the tetrahydrofuran and piperazine rings—we offer a robust framework for the identification and structural verification of this and related compounds, empowering researchers in their drug development endeavors.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a saturated ether and a diamine heterocycle. This structure presents a distinct set of spectroscopic fingerprints. The following diagram illustrates the key structural features that will be analyzed in the subsequent sections.

Caption: Key structural components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the tetrahydrofuran and piperazine ring protons. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H3' | ~ 2.8 - 3.2 | Multiplet | 1H | Methine proton attached to nitrogen, deshielded. |

| H2', H5' | ~ 3.6 - 4.0 | Multiplets | 4H | Methylene protons adjacent to the ether oxygen, diastereotopic. |

| H4' | ~ 1.8 - 2.2 | Multiplet | 2H | Methylene protons on the tetrahydrofuran ring. |

| H2, H6 | ~ 2.5 - 2.9 | Multiplets | 4H | Methylene protons on the piperazine ring adjacent to N1. |

| H3, H5 | ~ 2.8 - 3.1 | Multiplets | 4H | Methylene protons on the piperazine ring adjacent to N4. |

| N4-H | ~ 1.5 - 2.5 | Broad Singlet | 1H | Exchangeable with D₂O; chemical shift is concentration and solvent dependent. |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the conformation of the rings.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six unique carbon signals, reflecting the molecule's symmetry.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3' | ~ 60 - 65 | Methine carbon attached to nitrogen. |

| C2', C5' | ~ 67 - 72 | Methylene carbons adjacent to the ether oxygen. |

| C4' | ~ 25 - 30 | Methylene carbon in the tetrahydrofuran ring. |

| C2, C6 | ~ 50 - 55 | Methylene carbons on the piperazine ring adjacent to the substituent. |

| C3, C5 | ~ 45 - 50 | Methylene carbons on the piperazine ring distal to the substituent. |

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will be characterized by absorptions corresponding to the vibrational modes of the amine, ether, and alkane functionalities.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3250 - 3350 | N-H Stretch | Medium, Broad |

| 2850 - 3000 | C-H Stretch (aliphatic) | Strong |

| 1580 - 1650 | N-H Bend | Medium |

| 1440 - 1480 | CH₂ Scissoring | Medium |

| 1050 - 1150 | C-O-C Stretch (ether) | Strong |

| 1000 - 1250 | C-N Stretch | Medium to Strong |

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, aiding in structural confirmation. For this compound (C₈H₁₆N₂O), the expected molecular weight is approximately 156.13 g/mol .

Predicted Fragmentation Pathways:

The molecule is expected to fragment via cleavage of the C-N bond connecting the two rings and through ring-opening of the piperazine and tetrahydrofuran moieties.

Caption: Predicted major fragmentation pathways for this compound.

| Predicted m/z | Proposed Fragment | Origin |

| 156 | [C₈H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 85 | [C₄H₉N₂]⁺ | Piperazinyl fragment |

| 71 | [C₄H₇O]⁺ | Tetrahydrofuranyl fragment |

| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage[1] |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy

Sample Preparation: [2][3][4][5][6]

-

Weigh 5-10 mg of the compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Typical spectral width: 0 to 200 ppm.

-

FT-IR Spectroscopy

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry

Sample Preparation (LC-MS/ESI): [7][8][9][10]

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

Data Acquisition:

-

Instrument: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Collision-Induced Dissociation (CID): Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Conclusion

This guide provides a predictive but comprehensive spectroscopic profile of this compound. The detailed analysis of expected NMR shifts, IR absorption bands, and mass spectrometric fragmentation patterns, along with standardized experimental protocols, serves as a valuable resource for researchers. By understanding these spectroscopic signatures, scientists can confidently identify and characterize this important heterocyclic scaffold, accelerating the pace of drug discovery and development.

References

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. scribd.com [scribd.com]

- 5. organomation.com [organomation.com]

- 6. nmr-bio.com [nmr-bio.com]

- 7. uab.edu [uab.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tecan.com [tecan.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 1-(Tetrahydrofuran-3-yl)piperazine Structural Analogues and Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the piperazine ring stands as a quintessential "privileged scaffold."[1][2] Its prevalence in a vast array of clinically successful drugs stems from its unique physicochemical properties. The two nitrogen atoms at positions 1 and 4 offer opportunities for tailored substitutions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] The piperazine moiety often imparts improved aqueous solubility and oral bioavailability, crucial attributes for any drug candidate.[4]

When this versatile heterocycle is coupled with a tetrahydrofuran (THF) ring, another key structural motif found in numerous biologically active natural products and synthetic compounds, a compelling chemical space for drug discovery emerges. The THF ring, a saturated five-membered oxygen-containing heterocycle, can influence a molecule's polarity, metabolic stability, and conformational rigidity. The specific attachment at the 3-position of the THF ring to a piperazine nitrogen introduces a chiral center, opening avenues for stereospecific interactions with biological targets.

This technical guide provides a comprehensive exploration of 1-(tetrahydrofuran-3-yl)piperazine and its structural analogues and derivatives. We will delve into rational synthetic strategies, explore the derivatization potential of this core structure, and discuss its application in the design of novel therapeutic agents, particularly within the realm of central nervous system (CNS) disorders.

Core Synthesis Strategies: Building the this compound Scaffold

The construction of the this compound core can be approached through several reliable synthetic methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for enantiopure products.

Nucleophilic Substitution: A Direct and Versatile Approach

A primary and straightforward method involves the nucleophilic substitution of a piperazine derivative onto a 3-functionalized tetrahydrofuran.

a) Alkylation with 3-Halotetrahydrofurans: